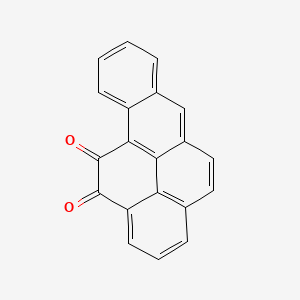

BENZO(a)PYRENE-11,12-DIONE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

BENZO(a)PYRENE-11,12-DIONE is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is characterized by the presence of two ketone groups at the 11 and 12 positions of the benzo[a]pyrene structure. It is a significant environmental pollutant and is formed during the incomplete combustion of organic matter, such as fossil fuels, wood, and tobacco.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZO(a)PYRENE-11,12-DIONE typically involves the oxidation of benzo[a]pyrene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. The reaction is carried out under controlled temperatures to ensure the selective formation of the dione.

Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. it can be produced in research laboratories for scientific studies. The process involves the careful handling of benzo[a]pyrene and the use of appropriate oxidizing agents under controlled conditions to minimize the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions: BENZO(a)PYRENE-11,12-DIONE undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert the dione back to benzo[a]pyrene or its dihydro derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) in acidic or basic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogens (Cl2, Br2) and nitrating agents (HNO3) under controlled temperatures.

Major Products:

Oxidation: Formation of quinones such as benzo[a]pyrene-1,6-quinone and benzo[a]pyrene-3,6-quinone.

Reduction: Formation of dihydro derivatives and benzo[a]pyrene.

Substitution: Formation of halogenated and nitrated derivatives.

Scientific Research Applications

BENZO(a)PYRENE-11,12-DIONE has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and transformation of PAHs in the environment.

Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its mutagenic and carcinogenic effects.

Medicine: Studied for its potential role in the development of cancer and other diseases related to PAH exposure.

Industry: Used in environmental monitoring and assessment of pollution levels in air, water, and soil.

Mechanism of Action

The mechanism of action of BENZO(a)PYRENE-11,12-DIONE involves its metabolic activation to reactive intermediates that can form adducts with DNA, leading to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form reactive oxygen species (ROS) and electrophilic intermediates. These intermediates can interact with cellular macromolecules, causing oxidative stress, DNA damage, and disruption of cellular functions.

Comparison with Similar Compounds

Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.

Benzo[e]pyrene: A less common isomer with similar structural features.

Dibenzopyrenes: Compounds with additional fused benzene rings.

Indenopyrenes: Compounds with an indene moiety fused to the pyrene structure.

Naphthopyrenes: Compounds with a naphthalene moiety fused to the pyrene structure.

Uniqueness: BENZO(a)PYRENE-11,12-DIONE is unique due to the presence of two ketone groups, which significantly alter its chemical reactivity and biological activity compared to its parent compound, benzo[a]pyrene. The dione structure makes it more prone to redox cycling and the generation of ROS, contributing to its higher toxicity and carcinogenic potential.

Properties

CAS No. |

60657-26-3 |

|---|---|

Molecular Formula |

C20H10O2 |

Molecular Weight |

282.3 g/mol |

IUPAC Name |

benzo[a]pyrene-11,12-dione |

InChI |

InChI=1S/C20H10O2/c21-19-15-7-3-5-11-8-9-13-10-12-4-1-2-6-14(12)18(20(19)22)17(13)16(11)15/h1-10H |

InChI Key |

QBKKGIBFTOBILK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C(=O)C(=O)C5=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)

![Bis{[2-(dimethoxymethyl)phenyl]methyl}diselane](/img/structure/B14601777.png)

![2-[3-(5-Bromo-2-hydroxyphenyl)acryloyl]benzoic acid](/img/structure/B14601783.png)

![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B14601788.png)

![1-[1-(2,4,6-Trimethylphenyl)butan-2-yl]-1H-imidazole](/img/structure/B14601806.png)

![3-[(2,2-Diethoxyethyl)amino]-3-(methylsulfanyl)-1-phenylprop-2-EN-1-one](/img/structure/B14601823.png)